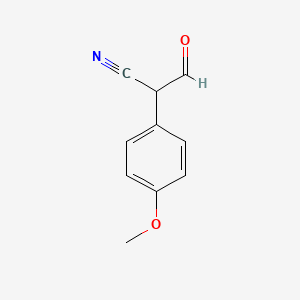

2-(4-Methoxyphenyl)-3-oxopropanenitrile

Description

It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activity.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPJJTPUGRLNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through agonistic or antagonistic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table highlights key structural analogs and their properties:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the parent compound enhances π-electron delocalization, leading to red-shifted emission in fluorescence studies . In contrast, chloro (Cl) or nitro (NO₂) substituents reduce emission intensity due to electron withdrawal .

- Solvent Interactions : The methoxy group interacts with polar solvents like DMF, reducing intramolecular charge transfer (ICT) and emission maxima in derivatives like quinazolines .

Spectroscopic and Photophysical Behavior

- Fluorescence Properties : Derivatives bearing 4-methoxyphenyl groups exhibit solvent-dependent emission. For example, 4-methoxyphenyl-substituted quinazolines show red shifts in DMF due to ICT, whereas chloro-substituted analogs exhibit blue shifts .

- Emission Trends : In DMF, the emission intensity order for 2-aryl derivatives is MeO > H > F > Cl, reflecting the electron-donating capacity of substituents .

Critical Analysis of Substituent Effects

- Methoxy vs.

- Chloro vs. Nitro : Chloro-substituted analogs (e.g., 2-(4-chlorophenyl)-3-oxobutanenitrile) are less polar than nitro derivatives, affecting solubility and synthetic utility .

Biological Activity

Overview

2-(4-Methoxyphenyl)-3-oxopropanenitrile is an organic compound notable for its unique structure, which includes a methoxy group, a nitrile group, and a ketone group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. Common solvents include ethanol or methanol, and catalysts such as piperidine are often employed. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to primary amines or alcohols.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions through agonistic or antagonistic effects. Understanding these mechanisms is crucial for elucidating its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, the compound was tested against the HCT-116 colon carcinoma cell line using the MTT assay, showing promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can lead to alterations in metabolic processes, making it a candidate for further investigation in drug development for metabolic disorders .

Receptor Modulation

Studies suggest that this compound can modulate receptor activity, potentially influencing signaling pathways associated with various physiological responses. This property could be leveraged for therapeutic interventions targeting specific receptor-mediated conditions.

Case Studies

- Anticancer Activity : In a study evaluating the anticancer effects of various compounds, this compound was found to significantly reduce cell viability in HCT-116 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Enzyme Interaction : Another investigation focused on the compound's interaction with metabolic enzymes. It was noted that this compound effectively inhibited the activity of specific cytochrome P450 enzymes, suggesting potential implications for drug metabolism and interactions .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(4-Methoxyphenyl)-3-buten-2-one | Moderate | Anticancer properties |

| 4-Methoxyphenylacetonitrile | Low | Limited biological activity |

| 4-Methoxyphenylacetone | Moderate | Some enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.